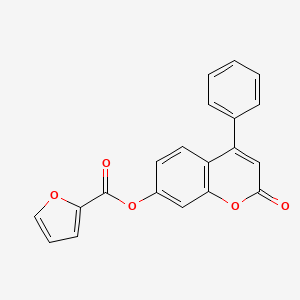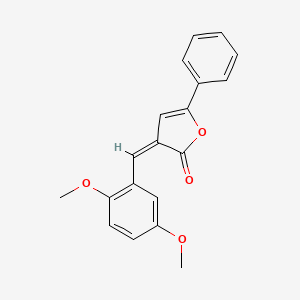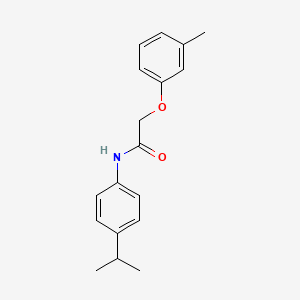![molecular formula C19H26N2O4 B5520659 4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione](/img/structure/B5520659.png)
4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of spirodiones, including compounds structurally related to "4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione," involves multi-step organic reactions. For example, Ahmed et al. (2012) describe the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones with barbituric acid and 2-thiobarbituric acid in aqueous ethanol under reflux conditions without a catalyst, illustrating the complexity and the type of reactions involved in synthesizing spirodione derivatives (Ahmed et al., 2012).
Molecular Structure Analysis
The molecular structure of spirodione derivatives is characterized by their unique spiro framework, which involves a cycloalkane ring and a dione moiety. Zeng et al. (2010) reported the crystal structure of a molecule prepared from (R)-1,5-dioxaspiro[5.5]undecane-2,4-dione and 4-methoxybenzaldehyde, revealing a distorted envelope conformation of the 1,3-dioxane ring (Zeng, Suo, & Jian, 2010).
Chemical Reactions and Properties
Spirodione compounds participate in various chemical reactions, demonstrating their reactivity and functional versatility. Hudnall et al. (2021) explored the synthesis and reactivity of a related spirodione, emphasizing the challenges in achieving certain transformations due to steric hindrance, highlighting the intricate balance between molecular structure and reactivity in these compounds (Hudnall, Reinheimer, & Dorsey, 2021).
Physical Properties Analysis
The physical properties of spirodiones, such as solubility, melting points, and crystallinity, are crucial for their application in chemical synthesis and potential pharmaceutical use. The specific physical properties of "4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione" would depend on its precise molecular structure and substituents.
Chemical Properties Analysis
Spirodiones exhibit a range of chemical properties, including redox behavior, as reported by Abou-Elenien et al. (1991) for a series of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. Their study into the electrolytic oxidation and reduction of these compounds in non-aqueous media provides insight into the chemical behavior of spirodione derivatives (Abou-Elenien, Aboutabl, Sherin, & Fahmy, 1991).
Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications
Synthesis of Spiro Compounds : Spiro compounds, similar in structure to 4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione, have been synthesized through various methods, highlighting their structural complexity and potential for diverse applications. For instance, Ahmed et al. (2012) synthesized 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones via a refluxing process without using any catalyst, showcasing a method for creating complex spiro structures (Ahmed et al., 2012).
Conversion to Oxime Derivatives : Research by Rahman et al. (2013) focused on converting ketones from heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives, demonstrating the chemical flexibility and potential for further chemical manipulations of spiro compounds (Rahman et al., 2013).
Crystal Structure Analysis : The study of crystal structures of spiro compounds, as conducted by Zeng et al. (2013), provides insights into their molecular configurations, which is crucial for understanding their chemical properties and potential applications in material science or pharmaceuticals (Zeng et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
9-[(3-methoxyphenyl)methyl]-4-propan-2-yl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-14(2)21-13-19(25-18(23)17(21)22)7-9-20(10-8-19)12-15-5-4-6-16(11-15)24-3/h4-6,11,14H,7-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOFRAXZZIPGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(CCN(CC2)CC3=CC(=CC=C3)OC)OC(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5520579.png)

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4-methylquinolin-2(1H)-one](/img/structure/B5520616.png)

![1-[4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-thienyl]ethanone](/img/structure/B5520629.png)
![5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5520633.png)
![3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520645.png)

![N-{(3S*,4R*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520651.png)



![2-[4-(4-methyl-1-piperidinyl)-2-quinazolinyl]phenol](/img/structure/B5520677.png)
![3,4,4-trimethyl-1-{4-[(pyridin-2-ylthio)methyl]benzoyl}pyrrolidin-3-ol](/img/structure/B5520687.png)